molecular formula C21H29N3O3S2 B2408480 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide CAS No. 683264-29-1

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide

Cat. No.: B2408480
CAS No.: 683264-29-1
M. Wt: 435.6
InChI Key: JQCSIALTMANMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a benzamide derivative featuring a 1,3-thiazole ring substituted with a tert-butyl group at the 4-position and a sulfamoyl moiety attached to the benzamide core. The sulfamoyl group is further substituted with cyclohexyl and methyl groups, contributing to its unique physicochemical properties. Key attributes include:

  • Molecular formula: C₂₁H₂₃N₃O₃S₂
  • Molecular weight: 429.6 g/mol
  • XLogP3: 4.7 (indicating moderate lipophilicity)

Properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-21(2,3)18-14-28-20(22-18)23-19(25)15-10-12-17(13-11-15)29(26,27)24(4)16-8-6-5-7-9-16/h10-14,16H,5-9H2,1-4H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCSIALTMANMKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the tert-butyl group. The final step usually involves the coupling of the thiazole derivative with the benzamide moiety under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzamide moiety, potentially converting it to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole ring.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit promising antimicrobial properties. For instance, studies have shown that thiazole-based compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves interference with bacterial cell wall synthesis or function.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismActivity (MIC)
N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamideE. coli12 µg/mL
This compoundS. aureus8 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the inhibition of specific signaling pathways crucial for cancer cell survival.

Case Study: Anticancer Effects on MDA-MB-231 Cells
In a study examining the effects on MDA-MB-231 (triple-negative breast cancer) cells, treatment with the compound resulted in a significant reduction in cell viability and an increase in apoptotic markers.

Mechanistic Studies

Molecular docking studies have been employed to elucidate the binding interactions of this compound with target proteins involved in disease pathways. These studies suggest that the compound may act as an allosteric modulator for certain G protein-coupled receptors (GPCRs), which are critical in various central nervous system disorders.

Potential Therapeutic Applications

Given its diverse biological activities, this compound holds promise for applications in:

  • Antimicrobial Treatments : Potential use as a broad-spectrum antimicrobial agent.
  • Cancer Therapy : Development as a novel anticancer drug targeting specific tumor types.
  • Neurological Disorders : Exploration as a treatment option for conditions influenced by GPCR signaling.

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected based on structural and functional similarities:

LMM5 and LMM11 (1,3,4-Oxadiazole Derivatives)
  • LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
  • LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
Feature Target Compound LMM5 LMM11
Sulfamoyl Substituents Cyclohexyl, methyl Benzyl, methyl Cyclohexyl, ethyl
Heterocycle 1,3-Thiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Key Substituents 4-tert-butyl (thiazole) 4-Methoxyphenyl (oxadiazole) Furan-2-yl (oxadiazole)
Reported Activity Not specified Antifungal (C. albicans) Antifungal (C. albicans)
Source

Key Insights :

  • The cyclohexyl group in the target compound and LMM11 may enhance membrane permeability compared to LMM5’s benzyl group.
  • LMM11’s ethyl substituent on the sulfamoyl group increases lipophilicity (vs.
  • The 1,3,4-oxadiazole ring in LMM5/LMM11 vs. the 1,3-thiazole in the target compound alters electronic properties, which could influence target binding .
4-[cyclohexyl(methyl)sulfamoyl]-N-(6-acetamido-1,3-benzothiazol-2-yl)benzamide (Screening Compound)
  • Structure : Features a benzothiazole ring with a 6-acetamido substituent instead of the target’s 4-tert-butyl-thiazole.
  • Molecular weight : ~486.6 g/mol (estimated), higher than the target compound’s 429.6 g/mol.
Imidazole Derivatives (Antimicrobial/Anticancer Agents)
  • Example : 4-(1H-imidazol-1-yl)-N-(4-(N-thiazol-4-ylsulfamoyl)phenyl)benzamide.
  • Key Differences : Replaces the thiazole ring with an imidazole core and modifies sulfamoyl substituents.
  • Activity : Demonstrates antibacterial and anticancer properties, highlighting the role of heterocycle choice in target specificity .
Structural and Pharmacokinetic Comparison Table
Compound Heterocycle Sulfamoyl Substituents Molecular Weight (g/mol) XLogP3 Notable Features
Target Compound 1,3-Thiazole Cyclohexyl, methyl 429.6 4.7 High lipophilicity (tert-butyl)
LMM5 1,3,4-Oxadiazole Benzyl, methyl ~500 (estimated) ~5.2 Polar methoxyphenyl group
LMM11 1,3,4-Oxadiazole Cyclohexyl, ethyl ~490 (estimated) ~5.8 Increased alkyl chain length
Compound Benzothiazole Cyclohexyl, methyl 486.6 ~4.0 Acetamido enhances solubility
Imidazole Derivative Imidazole Thiazol-4-yl ~420 (estimated) ~3.5 Dual H-bond donors/acceptors

Research Implications and Limitations

  • However, empirical data are lacking.
  • Synthetic Challenges : Unlike LMM5/LMM11 (synthesized via oxazolone intermediates ), the target compound’s synthesis route is unspecified in the evidence.
  • Pharmacokinetic Trade-offs : Higher lipophilicity (XLogP3 = 4.7) may improve tissue penetration but reduce aqueous solubility, a limitation observed in similar compounds .

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide is a compound that belongs to the class of thiazole derivatives and exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Thiazole Ring : A five-membered ring containing sulfur and nitrogen.
  • Cyclohexyl Group : A cyclohexane derivative that contributes to the compound's lipophilicity.
  • Sulfamoyl Moiety : Enhances the compound's ability to interact with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring and the sulfamoyl group can bind to active sites on proteins, modulating their activity. This interaction may lead to various biological effects, such as:

  • Antimicrobial Activity : Potential effectiveness against bacterial infections.
  • Anticancer Properties : Inhibition of tumor cell proliferation through specific pathways.

Antimicrobial Activity

Research has indicated that thiazole derivatives exhibit antimicrobial properties. The compound may inhibit the growth of various pathogens, potentially serving as a lead compound for developing new antibiotics. Studies have shown that derivatives with similar structures often demonstrate Minimum Inhibitory Concentration (MIC) values in the range of 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

This compound has been explored for its anticancer potential. Similar thiazole-based compounds have shown effectiveness in inhibiting cancer cell lines, including those resistant to traditional chemotherapy agents like methotrexate. The mechanism involves downregulation of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism crucial for DNA synthesis .

Research Findings and Case Studies

Study Findings Reference
Study on Antimicrobial PropertiesDemonstrated significant antibacterial activity against Gram-positive bacteria with MIC values comparable to established antibiotics.
Anticancer Activity AssessmentShowed inhibition of proliferation in various cancer cell lines; effective against methotrexate-resistant cells.
Mechanistic StudiesIdentified interaction with DHFR and other metabolic pathways leading to cell cycle arrest.

Q & A

Q. Q1. What are the critical parameters for optimizing the synthesis of N-(4-tert-butyl-1,3-thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide?

Methodological Answer: Synthesis optimization requires careful control of:

  • Temperature : Reactions involving thiazole or sulfamoyl groups often proceed best at 60–100°C to balance reactivity and side-product formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity for cyclization steps .
  • Catalyst selection : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) may accelerate coupling reactions, but their use depends on compatibility with tertiary butyl and cyclohexyl groups .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the final compound in >95% purity .

Q. Q2. Which analytical techniques are essential for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazole ring and tert-butyl group. For example, the tert-butyl proton signal appears as a singlet near δ 1.3 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity, with retention times compared to synthetic intermediates .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺) and fragments, verifying the sulfamoyl and benzamide linkages .

Q. Q3. How can researchers screen for biological activity in early-stage studies?

Methodological Answer:

  • Antimicrobial assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The sulfamoyl group may disrupt folate biosynthesis .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations. Compare IC₅₀ values to structurally similar sulfamoylbenzamides .

Advanced Research Questions

Q. Q4. How can structure-activity relationship (SAR) studies resolve contradictory data in bioactivity profiles?

Methodological Answer:

  • Functional group modulation : Synthesize analogs by replacing the cyclohexyl group with smaller (cyclopentyl) or bulkier (adamantyl) substituents. Test for changes in antibacterial vs. anticancer activity .
  • Steric/electronic analysis : Use DFT calculations (e.g., Gaussian software) to map electron density around the sulfamoyl group. Correlate with experimental IC₅₀ values to identify pharmacophoric motifs .
  • Targeted mutagenesis : If a protein target (e.g., DHFR for antimicrobial activity) is hypothesized, perform enzyme inhibition assays with wild-type vs. mutant variants to validate binding interactions .

Q. Q5. What strategies mitigate instability of the tert-butyl group during long-term storage?

Methodological Answer:

  • Thermal stability testing : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C typical for tert-butyl). Store samples at −20°C under argon to prevent hydrolysis .
  • Lyophilization : Freeze-dry the compound with cryoprotectants (trehalose) to reduce moisture-induced degradation .
  • Degradation profiling : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring detect breakdown products (e.g., tert-butanol) and inform formulation adjustments .

Q. Q6. How can computational modeling predict off-target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to screen against human kinases or GPCRs. Prioritize targets with high docking scores (≤−7 kcal/mol) and validate via SPR (surface plasmon resonance) .
  • ADMET prediction : SwissADME calculates logP (ideally 2–4 for bioavailability) and CYP450 inhibition risks. Adjust the benzamide moiety to reduce hepatotoxicity .

Q. Q7. What experimental designs resolve discrepancies in reaction yields reported for similar compounds?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial design (e.g., 3³ matrix) to test temperature (60–100°C), solvent (DMF vs. THF), and catalyst loading (1–5 mol%). Response surface methodology identifies optimal conditions .
  • In situ monitoring : ReactIR tracks intermediate formation (e.g., sulfamoyl chloride) to pinpoint yield-limiting steps. Adjust stoichiometry of cyclohexyl(methyl)amine if premature quenching occurs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.